2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide

Catalog No.
S6721480
CAS No.
1234923-12-6
M.F
C12H11N3O2S
M. Wt
261.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide

CAS Number

1234923-12-6

Product Name

2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide

IUPAC Name

N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

InChI

InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17)

InChI Key

HFLCWRHEKAEMES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N

2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide, also known as N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide, is a synthetic compound belonging to the thiazole family. Its molecular formula is C12H11N3O2S, and it has a molecular weight of 261.30 g/mol. This compound features a thiazole ring, an amide group, and a phenyl ring, contributing to its unique structure and biological activities. It is characterized as a white crystalline solid with a melting point around 200°C and shows solubility in organic solvents like dimethyl sulfoxide and acetonitrile but limited solubility in water.

Typical for compounds with amide and thiazole functionalities:

  • Substitution Reactions: The amide nitrogen can be substituted by various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

These reactions are influenced by the electronic properties of the thiazole ring and the substituents present on the phenyl group.

Research indicates that 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide exhibits significant biological activities:

  • Anticancer Activity: Studies have demonstrated its ability to induce cytotoxicity and apoptosis in various cancer cell lines, making it a promising candidate for cancer treatment.
  • Antibacterial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibiotic.
  • Antifungal Activity: Preliminary studies suggest it may inhibit fungal growth, further broadening its therapeutic applications.

The synthesis of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide typically involves multi-step processes starting from simpler precursors. A common synthetic route includes:

  • Formation of Thiazole Ring: The initial step involves synthesizing 2-phenylthiazole from appropriate thioketones and amines.
  • Amidation Reaction: The thiazole derivative is then reacted with formic acid or acetic anhydride to introduce the formamido group.
  • Final Acetylation: The product is further treated with acetic acid to yield 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide.

Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

The applications of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide extend across various fields:

  • Pharmaceutical Research: It serves as a potential drug candidate for cancer therapy.
  • Antimicrobial Agent: Its antibacterial and antifungal properties make it suitable for developing new antimicrobial agents.
  • Chemical Probes: The compound can be utilized in biological studies to investigate specific pathways or mechanisms due to its reactivity and biological activity.

Interaction studies involving 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide focus on its binding affinity with biological targets:

  • Protein Interactions: Research indicates that this compound may interact with specific proteins involved in cancer cell proliferation and survival pathways.
  • Enzyme Inhibition: It has been studied for its potential to inhibit enzymes crucial for bacterial cell wall synthesis, suggesting a mechanism for its antibacterial effects .

Several compounds share structural similarities with 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide. Here are some notable examples:

Compound NameStructureKey Differences
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamideContains a chlorine atom instead of a formamido groupPrimarily targets DprE1 enzyme involved in Mycobacterium tuberculosis growth
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideFeatures a bromine atom on the phenyl groupDifferent halogen substitution may affect biological activity
5-(4-methylthiazol)-N-(4-methylphenyl)acetamideContains methyl substitutions on both the thiazole and phenyl ringsAlters solubility and potential interactions with biological targets

The uniqueness of 2-[(2-phenyltihazol -4 - yl)formamido]acetamide lies in its specific substitution pattern that enhances its reactivity and biological efficacy compared to these similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.05719778 g/mol

Monoisotopic Mass

261.05719778 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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